Cas no 98489-01-1 (Phenol, 4-(2-aminoethyl)-2-bromo-)
98489-01-1 structure
Product Name:Phenol, 4-(2-aminoethyl)-2-bromo-
CAS-nummer:98489-01-1
MF:C8H10BrNO
MW:216.07510137558
CID:750591
PubChem ID:5323842
Update Time:2025-04-19
Phenol, 4-(2-aminoethyl)-2-bromo- Chemische en fysische eigenschappen
Naam en identificatie
-
- Phenol, 4-(2-aminoethyl)-2-bromo-
- AKOS017558352
- DTXSID60415838
- 98489-01-1
- 2-(3-bromo-4-hydroxyphenyl)ethylamine
- SCHEMBL517444
- 4-(2-amino-ethyl)-2-bromo-phenol
- 4-(2-aminoethyl)-2-bromophenol
- 3-bromotyramine
- KIKCGMHGZPBUNQ-UHFFFAOYSA-N
- CHEMBL450778
- 3'-bromotyramine
- InChI=1/C8H10BrNO/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,11H,3-4,10H
-
- Inchi: 1S/C8H10BrNO/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,11H,3-4,10H2
- InChI-sleutel: KIKCGMHGZPBUNQ-UHFFFAOYSA-N
- LACHT: BrC1=C(C=CC(=C1)CCN)O
Berekende eigenschappen
- Exacte massa: 214.99458g/mol
- Monoisotopische massa: 214.99458g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 121
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.1
- Topologisch pooloppervlak: 46.2Ų
Phenol, 4-(2-aminoethyl)-2-bromo- Gerelateerde literatuur
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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